Cas no 905273-91-8 (tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)

Technical Introduction: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate is a boronic ester derivative commonly employed as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety ensures improved air and moisture stability compared to boronic acids, simplifying handling and storage. This compound is valuable in pharmaceutical and materials science research for constructing complex heterocyclic frameworks. Its compatibility with diverse reaction conditions and high functional group tolerance make it a practical choice for precision synthetic applications.
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate structure
905273-91-8 structure
Product Name:tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate
CAS No:905273-91-8
MF:C19H28BNO4
MW:345.240925788879
MDL:MFCD11226842
CID:797762
PubChem ID:16102684
Update Time:2025-05-20

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate
    • 2H-Isoindole-2-carboxylicacid, 1,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,1,1-dimethylethyl ester
    • tert-​Butyl 5-​(4,​4,​5,​5-​tetramethyl-​1,​3,​2-​dioxaborolan-​2-​yl)​isoindoline-​2-​carboxylate
    • tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate
    • TERT-BUTYL?5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ISOINDOLINE-2-CARBOXYL
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester
    • tert-butyl 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-isoindole-2-carboxylate
    • tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate
    • TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)I
    • tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxyl
    • PubChem11568
    • GVNKCVZBPCUBLS-UHFFFAOYSA-N
    • KM2929
    • 4610AJ
    • MB09693
    • tert-butyl5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxyl
    • AK142051
    • ST24050040
    • (2-(TERT-BUTOXYCARBONYL)
    • 1,1-Dimethylethyl 1,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoindole-2-carboxylate (ACI)
    • 1,1-Dimethylethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate
    • 2-Boc-1,3-dihydro-isoindole-5-boronic acid pinacol ester
    • tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate
    • AKOS022173511
    • 905273-91-8
    • tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate
    • 2-Boc-5-isoindolineboronic Acid Pinacol Ester
    • (2-(TERT-BUTOXYCARBONYL)ISOINDOLIN-5-YL)BORONIC ACID PINACOL ESTER
    • 2-BOC-5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-1,3-DIHYDRO-ISOINDOLE
    • Z2044772988
    • DTXSID20582873
    • F12814
    • EN300-4722462
    • 2-BOC-1H-Isoindoline-5-boronic acid pinacol ester
    • MFCD11226842
    • Tert-Butyl5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Isoindoline-2-Carboxylate
    • tert-?Butyl 5-?(4,?4,?5,?5-?tetramethyl-?1,?3,?2-?dioxaborolan-?2-?yl)?isoindoline-?2-?carboxylate
    • DS-7479
    • SY105398
    • CS-W023015
    • SCHEMBL2589826
    • MDL: MFCD11226842
    • Inchi: 1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3
    • InChI Key: GVNKCVZBPCUBLS-UHFFFAOYSA-N
    • SMILES: O=C(N1CC2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C1)OC(C)(C)C

Computed Properties

  • Exact Mass: 345.21100
  • Monoisotopic Mass: 345.211
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 48.00000
  • LogP: 3.17440
  • Vapor Pressure: No data available

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate Security Information

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate Pricemore >>

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tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  18 h, 80 °C
Reference
Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions
Wang, Qiuping; Lucien, Edlaine; Hashimoto, Akihiro; Pais, Godwin C. G.; Nelson, David M.; et al, Journal of Medicinal Chemistry, 2007, 50(2), 199-210

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate Raw materials

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate Preparation Products

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(CAS:905273-91-8)tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate
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Quantity:5g
Purity:99%
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tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate Related Literature

Additional information on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate

Comprehensive Guide to tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate (CAS No. 905273-91-8)

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate (CAS 905273-91-8) is a highly specialized boronic ester compound widely used in pharmaceutical research and organic synthesis. This compound belongs to the class of isoindoline derivatives, which are increasingly gaining attention due to their versatile applications in drug discovery and material science. The presence of the dioxaborolane moiety makes it particularly valuable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern synthetic chemistry.

The molecular structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate features a tert-butyl group and a tetramethyl dioxaborolane ring, which enhance its stability and reactivity. Researchers often seek this compound for its ability to act as a boron-based building block in the synthesis of complex molecules. Its CAS number 905273-91-8 is frequently used in scientific databases to track its properties and applications.

One of the most significant applications of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate is in the development of small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs). These innovative therapeutic approaches are currently among the hottest topics in pharmaceutical research, as they offer new ways to target previously "undruggable" proteins. The compound's boronate ester functionality allows for precise modifications, making it indispensable in medicinal chemistry workflows.

In addition to its pharmaceutical applications, CAS 905273-91-8 is also employed in materials science, particularly in the synthesis of organic electronic materials. The growing demand for flexible electronics and organic light-emitting diodes (OLEDs) has increased interest in boron-containing compounds like this one. Its ability to participate in palladium-catalyzed coupling reactions makes it a valuable precursor for creating conjugated polymers with tailored electronic properties.

The synthesis and handling of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate require specialized knowledge in organoboron chemistry. Researchers often inquire about the best practices for storing and handling this compound to maintain its stability. Proper storage under inert atmosphere and protection from moisture are crucial, as the boronic ester group can be sensitive to hydrolysis. These practical considerations are frequently searched topics in scientific forums and databases.

Recent advancements in catalytic borylation reactions have further enhanced the importance of compounds like 905273-91-8. The development of more efficient and sustainable methods for introducing boron functionalities into organic molecules has been a major focus in green chemistry initiatives. This aligns with the current industry trends toward environmentally friendly synthesis and atom-economical processes, making tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate a compound of significant interest in both academic and industrial settings.

The analytical characterization of CAS 905273-91-8 typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods are essential for verifying the purity and structure of the compound, which is critical for its successful application in sensitive chemical transformations. Many researchers search for detailed spectral data and characterization protocols when working with this material.

Looking toward the future, the demand for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate is expected to grow as its applications in drug discovery and material science continue to expand. The compound's unique combination of stability and reactivity positions it as a key player in the development of next-generation pharmaceuticals and advanced materials. As research in these fields progresses, CAS 905273-91-8 will likely remain an important tool for chemists and researchers worldwide.

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Amadis Chemical Company Limited
(CAS:905273-91-8)tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate
A10799
Purity:99%
Quantity:5g
Price ($):458.0
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